N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative featuring a sulfanyl acetamide moiety. Its structure includes:
- A pyrrolo[3,2-d]pyrimidin-4-one core, which is a fused bicyclic system combining pyrrole and pyrimidine rings.
- Substituents:
- 5-Methyl and 7-phenyl groups on the pyrrolopyrimidine core.
- 3-Propyl chain enhancing lipophilicity.
- Sulfanyl acetamide side chain linked to a 4-butylphenyl group.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2S/c1-4-6-10-20-13-15-22(16-14-20)29-24(33)19-35-28-30-25-23(21-11-8-7-9-12-21)18-31(3)26(25)27(34)32(28)17-5-2/h7-9,11-16,18H,4-6,10,17,19H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVKSEPLGSFGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC)N(C=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the butylphenyl and acetamide groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups or modify existing ones.
Scientific Research Applications
N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrrolo[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
A closely related analog, 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (ECHEMI, 2022), replaces the pyrrolo ring with a thieno[2,3-d]pyrimidine core (thiophene instead of pyrrole). Key differences:
- Substituents: The allyl (prop-2-enyl) group in the thieno analog may enhance reactivity compared to the propyl group in the target compound .
Pyrrolo[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent, Example 53) features a pyrazolo[3,4-d]pyrimidine core. Differences include:
- Bioactivity : Pyrazolo-pyrimidines are often explored as kinase inhibitors (e.g., JAK/STAT inhibitors), whereas pyrrolo-pyrimidines may target different pathways.
- Substituent Complexity : The chromen-4-one and fluorophenyl groups in the pyrazolo analog introduce distinct steric and electronic effects compared to the phenyl and butylphenyl groups in the target compound .
Substituent Analysis
Sulfanyl Acetamide Side Chains
Both the target compound and the thieno[2,3-d]pyrimidine analog share a sulfanyl acetamide side chain. However:
- The N-(2-methylphenyl) group in the thieno analog vs. N-(4-butylphenyl) in the target compound affects solubility and membrane permeability.
Aromatic and Aliphatic Substituents
- Fluorophenyl vs. Phenyl : Fluorine substitution (e.g., in the pyrazolo-pyrimidine analog) improves metabolic stability and binding affinity in many drug candidates .
- Propyl vs. Allyl: The allyl group in the thieno analog introduces unsaturation, which may influence conformational flexibility and metabolic oxidation pathways .
Molecular Weight and Melting Points
- The pyrazolo-pyrimidine analog’s higher molecular weight (589.1 vs. ~500) correlates with its complex substituents (chromen-4-one, fluorophenyl).
Biological Activity
N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and other relevant biological activities based on current research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. Its complex structure includes a pyrrolopyrimidine core and a sulfanyl group, which are often associated with various biological activities.
Biological Activity Overview
-
Antibacterial Activity :
- Studies have demonstrated that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains of bacteria including Salmonella typhi and Bacillus subtilis . The specific activity of N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide against these organisms needs further investigation.
- Enzyme Inhibition :
- Antioxidant Activity :
Case Studies and Experimental Data
Several studies have focused on the synthesis and biological evaluation of compounds similar to N-(4-butylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
